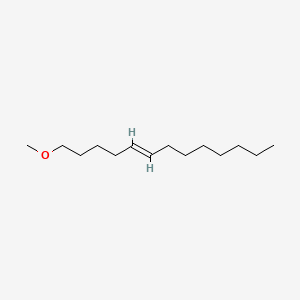

1-Methoxytridec-5-ene

Description

Contextualization within Long-Chain Ether and Alkene Chemistry

The chemical nature of 1-Methoxytridec-5-ene places it at the intersection of two significant classes of organic compounds: long-chain alkenes and ethers. Long-chain hydrocarbons are fundamental components of crude oil and are often processed via catalytic cracking to yield shorter, more valuable molecules, including alkenes. savemyexams.com Alkenes, characterized by their carbon-carbon double bonds, are highly versatile building blocks in the chemical industry. numberanalytics.comiitk.ac.in They serve as essential starting materials for the synthesis of a vast array of products, such as polymers (like polyethylene and polypropylene), alcohols, detergents, and plastics. numberanalytics.comvedantu.comlibretexts.org

Ethers, defined by the R-O-R' linkage, are also a prevalent functional group in organic and biochemistry, forming key structural links in complex molecules like carbohydrates and lignin. wikipedia.org The ether group in this compound introduces specific chemical properties. Due to the electron-donating nature of the oxygen atom, the adjacent methoxy group can influence the reactivity of the molecule, potentially increasing the stability of the compound compared to its simple alkene counterparts. ontosight.ai The combination of a long, nonpolar hydrocarbon tail with the polar ether group gives the molecule amphiphilic characteristics, which can be relevant in surfactant and materials science applications.

Significance and Research Trajectory of Unsaturated Ethers

Unsaturated ethers, the class to which this compound belongs, are recognized as valuable intermediates in fine chemical synthesis. mdpi.com These compounds are utilized in the production of high-grade solvents, perfumes, and as precursors for complex pharmaceutical molecules. mdpi.com The presence of both an ether linkage and a reactive double bond allows for sequential or selective functionalization, making them versatile synthons for designing intricate molecular architectures. mdpi.comrsc.org

Overview of Key Research Areas Pertaining to this compound

Direct research focusing exclusively on this compound is specialized, with much of its relevance derived from its role as a representative long-chain unsaturated ether. The primary research area for this compound and its isomers is as a synthetic intermediate. ontosight.ai While specific biological activities for this compound have not been detailed, related alkene ethers have been investigated for potential antimicrobial and antifungal properties, suggesting a possible avenue for future investigation. ontosight.ai

Isomers of this compound have appeared in specific catalytic studies. For instance, (E)-1-methoxytridec-2-ene was used as a substrate in a pincer-nickel-catalyzed allyl-aryl coupling reaction, which resulted in a mixture of linear and branched alkene products. researchgate.netresearchgate.net In a different context, 1-methoxy-tridec-1-ene, an alkyl enol ether, was successfully used in a photoredox-catalyzed reaction to yield tridec-1-ene, demonstrating a transformation relevant to olefin metathesis. nih.gov These examples highlight the utility of the methoxytridecene scaffold in exploring and developing new catalytic methodologies. The synthesis of such molecules can be achieved through various established organic chemistry routes, including olefin metathesis and Williamson ether synthesis, allowing for their use in creating more complex chemical structures. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the known and estimated physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | ontosight.ai |

| Molecular Weight | 212.37 g/mol | chemsrc.com |

| IUPAC Name | This compound | ontosight.ai |

| Boiling Point (est.) | 271.00 to 273.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point (est.) | 228.00 °F (109.00 °C) | thegoodscentscompany.com |

| Vapor Pressure (est.) | 0.007000 mmHg @ 25.00 °C | thegoodscentscompany.com |

| Water Solubility (est.) | 0.4684 mg/L @ 25 °C | thegoodscentscompany.com |

| logP (o/w) (est.) | 5.845 | thegoodscentscompany.com |

Propriétés

Numéro CAS |

93981-59-0 |

|---|---|

Formule moléculaire |

C14H28O |

Poids moléculaire |

212.37 g/mol |

Nom IUPAC |

(E)-1-methoxytridec-5-ene |

InChI |

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h9-10H,3-8,11-14H2,1-2H3/b10-9+ |

Clé InChI |

YPYDBPSWBZGYLW-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CCCCCOC |

SMILES isomérique |

CCCCCCC/C=C/CCCCOC |

SMILES canonique |

CCCCCCCC=CCCCCOC |

Autres numéros CAS |

93981-59-0 |

Origine du produit |

United States |

Theoretical and Computational Studies on 1-methoxytridec-5-ene

Quantum Chemical Calculations (e.g., DFT)

There is currently a gap in the scientific literature regarding dedicated quantum chemical calculations, such as Density Functional Theory (DFT), for 1-methoxytridec-5-ene.

Electronic Structure Analysis

No specific studies on the electronic structure of this compound were found. Such an analysis would typically involve the computation of molecular orbitals (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps to understand the molecule's reactivity and intermolecular interactions.

Spectroscopic Property Predictions

Predictions of spectroscopic properties, such as NMR (¹H and ¹³C chemical shifts), IR (vibrational frequencies), and UV-Vis spectra, based on computational methods are not available for this compound. These predictions are valuable for complementing experimental data and aiding in structural elucidation.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis or molecular dynamics (MD) simulations for this compound have not been reported. Such studies would provide insight into the molecule's flexibility, preferred three-dimensional structures (conformers), and dynamic behavior over time, which are crucial for understanding its physical properties and potential biological interactions. mdpi.comnih.gov

Reaction Pathway Modeling and Transition State Characterization

The scientific literature lacks specific research on the modeling of reaction pathways and characterization of transition states involving this compound. While a related compound, (E)-1-methoxytridec-2-ene, has been mentioned in the context of nickel-catalyzed allyl-aryl coupling reactions, detailed computational modeling of its (or this compound's) reaction mechanisms is not available. researchgate.netresearchgate.net Such modeling is essential for understanding reaction kinetics, and selectivity, and for optimizing reaction conditions.

Computational Design of Novel Derivatives and Reaction Conditions

There are no published works on the computational design of novel derivatives of this compound or the optimization of reaction conditions using computational methods. This area of research would leverage an understanding of the molecule's structure-activity relationships to design new compounds with desired properties or to predict optimal synthetic routes.

Advanced Analytical Methodologies in 1-methoxytridec-5-ene Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of organic reaction mechanisms involving molecules like 1-methoxytridec-5-ene. uvic.ca Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental composition from its mass-to-charge ratio (m/z). longdom.org In the context of this compound research, HRMS can be used to confirm the successful synthesis of the target compound by verifying its elemental formula (C₁₄H₂₈O) and to identify and characterize intermediates, byproducts, or degradation products in a reaction mixture. uvic.calongdom.org This capability is vital for understanding reaction pathways and optimizing synthetic conditions.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov The process involves selecting a specific ion, known as the precursor ion, fragmenting it through collision-induced dissociation (CID), and then mass-analyzing the resulting product ions. uab.eduunt.edu The fragmentation pattern serves as a structural fingerprint of the precursor ion.

For this compound, MS/MS analysis would reveal characteristic fragmentation patterns based on its functional groups: the ether and the alkene. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ether oxygen, leading to the loss of a methyl radical or a larger alkyl fragment.

Cleavage at the C-O bond , resulting in the loss of a methoxy group.

Cleavage allylic to the C=C double bond , which is a common fragmentation pathway for alkenes. libretexts.org

By interpreting these fragmentation patterns, researchers can confirm the connectivity of the atoms within the molecule, locate the position of the double bond, and distinguish it from structural isomers.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss (Da) | Significance |

|---|---|---|---|

| 212.2 [M]+• | C₁₄H₂₈O+• | - | Molecular Ion |

| 181.2 | [M - OCH₃]+ | 31 | Loss of methoxy group |

| 155.1 | [C₁₁H₂₃]+ | 57 | Cleavage at C-O bond and subsequent fragmentation |

| 85.1 | [C₆H₁₃]+ | 127 | Allylic cleavage at the C₅-C₆ bond |

| 55.0 | [C₄H₇]+ | 157 | Fragmentation of the alkyl chain |

Hyphenated techniques combine a separation method with a detection method, providing a two-dimensional analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, ideally suited for the analysis of volatile compounds like this compound. nih.gov In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. lcms.cz As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. core.ac.uk

This technique is invaluable in this compound research for:

Purity Assessment: Determining the percentage purity of a synthesized sample by separating the target molecule from solvents, unreacted starting materials, and byproducts.

Isomer Identification: Separating and identifying different positional or geometric (cis/trans) isomers of this compound that may have formed during synthesis. lcms.cz

Reaction Monitoring: Tracking the progress of a reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products.

The resulting mass spectra can be compared against extensive databases like the NIST and WILEY libraries to confirm the identity of known compounds. nih.govcore.ac.uk

X-ray Crystallography for Structural Confirmation of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides precise information on bond lengths, bond angles, and absolute configuration. nih.govuhu-ciqso.es Since this compound is an oil at room temperature, it cannot be analyzed directly by this method. However, the technique is critical for confirming the structure of solid derivatives or complexes of the compound. libretexts.org This is particularly important when new stereocenters are created during a reaction or when the exact conformation of the molecule within a larger assembly needs to be established.

To perform a single crystal X-ray diffraction study, a suitable solid derivative of this compound must first be synthesized and then grown into a high-quality single crystal, typically 0.1 to 0.2 mm in size. ub.edu This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. uhu-ciqso.es The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be resolved. nih.gov This technique is unparalleled in its ability to provide an unambiguous structural proof, confirming the exact connectivity and stereochemistry of a molecule.

| Parameter | Value |

|---|---|

| Empirical Formula | e.g., C₂₀H₃₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° |

| Volume | 1502.1 ų |

| Z (Molecules per unit cell) | 4 |

Co-crystallization is a technique where two or more different neutral molecules are brought together in a specific stoichiometric ratio to form a single, homogeneous crystalline solid. mdpi.com The components are held together by non-covalent interactions such as hydrogen bonding, π-stacking, or van der Waals forces. japsonline.comresearchgate.net While this compound itself lacks strong hydrogen bond donors, it could potentially form co-crystals with other molecules (co-formers) through weaker interactions, or a suitable functional group could be introduced to facilitate co-crystal formation. The study of co-crystals is significant in materials science and pharmaceuticals for its ability to modify the physical properties of a compound, such as melting point or solubility, without altering its covalent structure. researchgate.net Techniques like slow solvent evaporation or slurry crystallization could be explored to form and study co-crystals involving derivatives of this compound. nih.govtbzmed.ac.ir

Advanced Chromatographic Techniques for Purity and Isomer Separation

While GC-MS is a powerful tool, more advanced chromatographic techniques may be required to address specific separation challenges in this compound research. The synthesis of this compound could potentially yield a mixture of isomers, including:

Positional isomers: Where the double bond is located at a different position in the tridecene chain.

Geometric isomers: The cis (Z) and trans (E) configurations around the C5-C6 double bond.

Enantiomers: If a chiral center is present in a derivative of the molecule.

High-Performance Liquid Chromatography (HPLC) and specialized Gas Chromatography (GC) columns are often employed for these difficult separations. For instance, chiral chromatography, a form of HPLC or GC, uses a chiral stationary phase to separate enantiomers. For separating positional and geometric isomers, columns with different polarities (e.g., polar polyethylene glycol vs. non-polar polysiloxane columns) can be used in GC to exploit subtle differences in their physical properties and achieve separation. lcms.cz The development of a robust chromatographic method is essential for isolating pure isomers for further study and for accurate quantitative analysis of isomeric mixtures.

Gas Chromatography (GC) Method Development

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column, optimization of the oven temperature program, and appropriate detector settings to achieve optimal separation and sensitivity.

Given the non-polar nature of this compound, a non-polar or mid-polar stationary phase is generally the most suitable choice. merckmillipore.com The principle of "like dissolves like" governs the separation in GC, where non-polar compounds are best resolved on non-polar columns. merckmillipore.com A common choice would be a column coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, which offers excellent selectivity for a wide range of non-polar and moderately polar compounds. The column dimensions, including length, internal diameter, and film thickness, are also critical parameters. A standard column of 30 meters in length with a 0.25 mm internal diameter and a 0.25 µm film thickness typically provides a good balance between resolution and analysis time. labicom.cz

The oven temperature program is optimized to ensure efficient separation of this compound from any potential impurities or other components in a mixture. A typical program would start at a relatively low temperature to allow for the separation of more volatile compounds, followed by a gradual increase in temperature (a temperature ramp) to elute the target analyte and other less volatile components. For instance, an initial oven temperature might be set around 60-80°C, held for a short period, and then ramped at a rate of 10-20°C per minute to a final temperature of 250-300°C. academicjournals.org

A flame ionization detector (FID) is commonly used for the detection of hydrocarbons like this compound due to its high sensitivity and wide linear range. For structural confirmation and identification, a mass spectrometer (MS) is coupled with the GC (GC-MS). academicjournals.org The MS detector provides detailed mass spectra of the eluting compounds, allowing for unambiguous identification based on their fragmentation patterns.

Below is a hypothetical data table illustrating a potential GC method for the analysis of this compound.

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Oven Program | |

| Initial Temperature | 80°C (hold for 2 min) |

| Ramp Rate | 15°C/min |

| Final Temperature | 280°C (hold for 5 min) |

| Injector | |

| Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Detector (FID) | |

| Temperature | 300°C |

| Expected Retention Time | ~12.5 min |

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound, particularly in mixtures that may contain non-volatile components, high-performance liquid chromatography (HPLC) is the method of choice. Given the non-polar, hydrophobic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode of separation. wikipedia.orgphenomenex.com

In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. wikipedia.org The most common stationary phases for this purpose are silica particles that have been chemically modified with alkyl chains, such as C8 (octyl) or C18 (octadecyl). moravek.com A C18 column is often the first choice for method development due to its high hydrophobicity, which provides excellent retention for non-polar analytes like this compound. moravek.com

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. moravek.com The proportion of the organic solvent in the mobile phase is a critical parameter that influences the retention time and resolution of the separation. phenomenex.com A higher concentration of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times for non-polar compounds. The separation can be performed under isocratic conditions, where the mobile phase composition remains constant throughout the run, or under gradient conditions, where the composition is changed over time to optimize the separation of complex mixtures.

A UV detector is commonly employed for the detection of this compound, although the compound itself lacks a strong chromophore. Detection would likely be performed at a low wavelength, such as 200-210 nm. For higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

The following interactive data table presents a hypothetical study of the effect of mobile phase composition on the retention time of this compound in an RP-HPLC system.

| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (min) |

| 70:30 | 15.2 |

| 80:20 | 9.8 |

| 90:10 | 5.1 |

| 95:5 | 3.5 |

Q & A

Q. How can experimental design optimize the regioselectivity of methoxy group introduction in this compound synthesis?

- Methodological Answer : Employ DoE (Design of Experiments) to test variables like catalyst type (e.g., Pd vs. Cu), solvent polarity, and reaction time. Use Hammett plots to correlate electronic effects of substituents with reaction rates. Advanced characterization via in-situ IR spectroscopy can monitor intermediate formation. Compare outcomes with computational models (e.g., DFT calculations ) to predict transition states .

Q. How should researchers address contradictions in reported yields for this compound synthesis across studies?

- Methodological Answer : Conduct a meta-analysis of literature data, isolating variables such as reagent purity (e.g., anhydrous conditions), catalyst loading, and workup procedures. Replicate experiments under controlled conditions, using statistical tools (ANOVA) to identify significant factors. Publish negative results to clarify discrepancies and propose standardized protocols .

Q. What computational strategies are effective in modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations to study solvent interactions with docking studies for catalyst-substrate binding affinities. Use QSPR (Quantitative Structure-Property Relationship) models to predict reaction outcomes. Validate with experimental kinetics data (e.g., Arrhenius plots ) and spectroscopic evidence of intermediates .

Q. How can comparative studies distinguish this compound from structurally similar methoxy-alkenes in complex mixtures?

- Methodological Answer : Implement 2D-GC×GC-MS for high-resolution separation of analogs. Use NMR hyphenation (LC-NMR) to isolate and identify isomers. Develop chemoinformatics pipelines to compare fragmentation patterns in MS/MS libraries. Cross-validate with X-ray crystallography if single crystals are obtainable .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (e.g., statistical summaries) in the main text .

- Figures : Use Schematics for reaction mechanisms and heatmaps for multivariate analysis outcomes. Ensure all plots adhere to IUPAC formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.